1-Cyclohexylpyrrolidine
Overview
Description
1-Cyclohexylpyrrolidine is an organic compound with the molecular formula C10H19N. It is a derivative of pyrrolidine, where a cyclohexyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which 1-cyclohexylpyrrolidine belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrolidine alkaloids are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Analysis
Biochemical Properties
1-Cyclohexylpyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound can bind to certain receptors in the body, influencing signal transduction pathways and cellular responses.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation . This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors in the body.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those regulated by cytochrome P450 enzymes. It can influence the metabolic flux of certain substrates, leading to changes in metabolite levels . The interaction of this compound with metabolic enzymes can result in the formation of reactive intermediates, which may have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrrolidine can be synthesized through several methods. One common method involves the reaction of cyclohexylamine with 1,4-dibromobutane, followed by cyclization to form the pyrrolidine ring. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of N-cyclohexylpyrrole. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclohexylpyrrolidone using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to N-cyclohexylpyrrolidine-2-carboxylic acid using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: N-cyclohexylpyrrolidone.
Reduction: N-cyclohexylpyrrolidine-2-carboxylic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-Cyclohexylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of polymers and as a solvent in various chemical processes
Comparison with Similar Compounds
N-cyclohexylpyrrolidine: Similar structure but lacks the cyclohexyl group on the nitrogen atom.
1-Cyclohexyl-2-pyrrolidone: Contains a carbonyl group in the pyrrolidine ring.
Cyclohexylamine: Lacks the pyrrolidine ring structure.
Uniqueness: 1-Cyclohexylpyrrolidine is unique due to the presence of both the cyclohexyl group and the pyrrolidine ring, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-cyclohexylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBBXWVIXXPSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228060 | |
Record name | Pyrrolidine, 1-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7731-02-4 | |
Record name | 1-Cyclohexylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7731-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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